molecular formula C20H20N4O4S B2654174 3,4-dimethoxy-N-(4-(2-oxo-2-((pyridin-2-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide CAS No. 921544-15-2

3,4-dimethoxy-N-(4-(2-oxo-2-((pyridin-2-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide

Cat. No.: B2654174
CAS No.: 921544-15-2
M. Wt: 412.46
InChI Key: CAXFUJAIQWHHRT-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-(4-(2-oxo-2-((pyridin-2-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide is a complex organic compound that features a benzamide core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-(4-(2-oxo-2-((pyridin-2-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide typically involves multiple steps, including the formation of the thiazole ring, the attachment of the pyridine moiety, and the final coupling with the benzamide core. Common reagents used in these reactions include thionyl chloride, pyridine, and various amines. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N-(4-(2-oxo-2-((pyridin-2-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity or biological activity.

    Substitution: Substitution reactions can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated molecule.

Scientific Research Applications

    Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a useful tool for studying biochemical pathways or developing new diagnostic tools.

    Medicine: The compound’s potential biological activity could make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It may have applications in the development of new materials or as a component in various industrial processes.

Mechanism of Action

The mechanism by which 3,4-dimethoxy-N-(4-(2-oxo-2-((pyridin-2-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes or receptors, altering their activity, or interfering with specific biochemical pathways. Detailed studies would be required to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3,4-dimethoxy-N-(4-(2-oxo-2-((pyridin-2-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide include other benzamide derivatives and compounds featuring thiazole or pyridine moieties. Examples might include:

  • 3,4-dimethoxybenzamide
  • N-(2-(pyridin-2-ylmethyl)thiazol-4-yl)benzamide
  • 2-(4-(2-oxo-2-((pyridin-2-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide

Uniqueness

What sets this compound apart is its specific combination of functional groups, which may confer unique reactivity or biological activity

Properties

IUPAC Name

3,4-dimethoxy-N-[4-[2-oxo-2-(pyridin-2-ylmethylamino)ethyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4S/c1-27-16-7-6-13(9-17(16)28-2)19(26)24-20-23-15(12-29-20)10-18(25)22-11-14-5-3-4-8-21-14/h3-9,12H,10-11H2,1-2H3,(H,22,25)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAXFUJAIQWHHRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=CC=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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